(5-BROMO-2-CHLOROPHENYL){4-[4-NITRO-2-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE
Overview
Description
(5-BROMO-2-CHLOROPHENYL){4-[4-NITRO-2-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE is a complex organic compound characterized by the presence of bromine, chlorine, nitro, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-BROMO-2-CHLOROPHENYL){4-[4-NITRO-2-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE typically involves multi-step organic reactionsThe final step often involves the coupling of the substituted phenyl rings with piperazine under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(5-BROMO-2-CHLOROPHENYL){4-[4-NITRO-2-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dimethyl sulfoxide (DMSO) and methanol are often used to facilitate these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups in place of the halogens .
Scientific Research Applications
Chemistry
In chemistry, (5-BROMO-2-CHLOROPHENYL){4-[4-NITRO-2-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds[3][3].
Biology and Medicine
In the field of biology and medicine, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents[3][3].
Industry
Industrially, the compound is used in the production of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation. It is also used in the synthesis of specialty chemicals and intermediates[3][3].
Mechanism of Action
The mechanism of action of (5-BROMO-2-CHLOROPHENYL){4-[4-NITRO-2-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE involves its interaction with molecular targets through various pathways. The presence of multiple functional groups allows it to bind to different sites on target molecules, leading to a range of biological effects. The exact pathways and molecular targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
(5-BROMO-2-CHLOROPHENYL)(4-ETHOXYPHENYL)METHANONE: This compound is similar in structure but contains an ethoxy group instead of the nitro and trifluoromethyl groups.
(5-BROMO-2-CHLOROPHENYL)(4-FLUOROPHENYL)METHANONE: This compound has a fluorine atom in place of the nitro and trifluoromethyl groups.
Uniqueness
The uniqueness of (5-BROMO-2-CHLOROPHENYL){4-[4-NITRO-2-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE lies in its combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
(5-bromo-2-chlorophenyl)-[4-[4-nitro-2-(trifluoromethyl)phenyl]piperazin-1-yl]methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrClF3N3O3/c19-11-1-3-15(20)13(9-11)17(27)25-7-5-24(6-8-25)16-4-2-12(26(28)29)10-14(16)18(21,22)23/h1-4,9-10H,5-8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWSLPNVBHRSIBA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F)C(=O)C3=C(C=CC(=C3)Br)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrClF3N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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